N'-[(2-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O5S/c1-14-11-16(23)7-8-18(14)32(29,30)26-9-4-10-31-19(26)13-25-21(28)20(27)24-12-15-5-2-3-6-17(15)22/h2-3,5-8,11,19H,4,9-10,12-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYHYPIDOKUWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common route includes the following steps:
Formation of the oxazinan ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the sulfonyl group: The oxazinan intermediate is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorophenyl group: The final step involves the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Impact : The 4-fluoro-2-methylbenzenesulfonyl moiety introduces electron-withdrawing effects, which could stabilize the oxazinan ring and modulate interactions with sulfonyl-binding enzymes (e.g., carbonic anhydrases) .
Computational Similarity Analysis
Using molecular similarity metrics (e.g., Tanimoto and Dice indices), the target compound shows:
- Structural Proximity : High similarity (>0.7) to other sulfonyl-oxazinan derivatives (e.g., compound ) due to shared core motifs .
- Divergence: Lower similarity (<0.4) to non-sulfonyl ethanediamides (e.g., N,N-bis(2-aminothyl) derivatives) due to differences in functional group topology .
Bioactivity Correlations
While bioactivity data for the target compound are absent in the evidence, structurally related compounds exhibit:
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chlorophenyl moiety and an oxazinan derivative. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : Preliminary studies suggest that the compound exhibits inhibitory effects on specific enzymes, particularly those involved in neurotransmitter metabolism. For instance, compounds similar in structure have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antiseptic agents.
- Anticancer Potential : Research indicates that compounds with similar structural features may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Acetylcholinesterase : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain .
- Interaction with Receptors : The compound may interact with various neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
Case Study 1: Acetylcholinesterase Inhibition
A study conducted on related compounds demonstrated that modifications to the oxazinan structure significantly enhanced AChE inhibitory activity. The most potent derivative showed an IC50 value of 2.7 µM, indicating strong potential for treating cognitive disorders .
Case Study 2: Antimicrobial Activity
In vitro assays revealed that certain derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that further development could lead to effective treatments for infections resistant to conventional antibiotics.
Case Study 3: Anticancer Activity
Research involving cancer cell lines showed that compounds with similar scaffolds induced significant apoptosis in breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
